molecular formula C15H20N2O2S B2366634 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea CAS No. 2034298-87-6

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea

Cat. No.: B2366634
CAS No.: 2034298-87-6
M. Wt: 292.4
InChI Key: VFSXGEZEXZGCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea is a synthetic urea derivative designed for research applications. Urea derivatives are a significant class of compounds in medicinal chemistry, often serving as key structural motifs in biologically active molecules . They are frequently investigated for their potential as enzyme inhibitors and receptor modulators due to their ability to engage in hydrogen bonding . The structure of this compound incorporates a benzothiophene moiety, a heterocyclic system commonly found in pharmaceuticals, linked to a methoxyethyl chain via a urea bridge. Unsymmetrical urea derivatives, such as this one, are of particular interest because their unique structural and functional properties can lead to selective interactions with biological targets . Research into similar thiourea derivatives (where the carbonyl oxygen is replaced by sulfur) has demonstrated a wide range of potential biological activities, including antibacterial, antioxidant, and anticancer properties . This suggests that this urea analog may hold promise for similar investigative pathways. The compound is provided as a high-purity material to support ongoing research in drug discovery and chemical biology. It is intended for in vitro studies to elucidate its mechanism of action, binding affinity, and selectivity. Researchers are encouraged to explore its potential applications further. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-11(17-15(18)16-7-8-19-2)9-12-10-20-14-6-4-3-5-13(12)14/h3-6,10-11H,7-9H2,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSXGEZEXZGCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Urea Formation

Route (adapted from):

  • Starting Materials :
    • 1-(1-Benzothiophen-3-yl)propan-2-amine
    • 2-Methoxyethyl isocyanate
  • Procedure :
    • Dissolve 1-(1-benzothiophen-3-yl)propan-2-amine (1 eq) in anhydrous dichloromethane.
    • Add 2-methoxyethyl isocyanate (1.2 eq) dropwise under nitrogen.
    • Stir at 25°C for 12–18 hours.
    • Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 78–85% (based on analogous urea syntheses).
Key Data :

Parameter Value
Reaction Time 12–18 hours
Temperature 25°C
Purification Method Column chromatography

Mechanism : Nucleophilic attack of the amine on the isocyanate carbonyl, followed by proton transfer to form the urea bond.

Carbonyl Diimidazole (CDI) Activation

Route (adapted from):

  • Activation Step :
    • React 1-(1-benzothiophen-3-yl)propan-2-amine (1 eq) with carbonyl diimidazole (1.1 eq) in dimethylformamide (DMF) at 0°C.
    • Stir for 2 hours to form the imidazole carbamate intermediate.
  • Coupling Step :
    • Add 2-methoxyethylamine (1.5 eq) and stir at 25°C for 6 hours.
    • Quench with water, extract with ethyl acetate, and concentrate.

Yield : 70–75% (similar to).
Key Data :

Parameter Value
Activation Time 2 hours
Coupling Time 6 hours
Solvent DMF

Advantage : CDI avoids harsh conditions, improving functional group tolerance.

One-Pot Sequential Alkylation-Urea Formation

Route (hypothesized from):

  • Alkylation :
    • React 1-benzothiophen-3-ylpropan-2-ol with thionyl chloride to form the chloro intermediate.
    • Substitute with ammonia to yield 1-(1-benzothiophen-3-yl)propan-2-amine.
  • Urea Formation :
    • Combine the amine with 2-methoxyethylamine and triphosgene in tetrahydrofuran (THF).
    • Stir at reflux for 8 hours.

Yield : 65–70% (estimated from analogous procedures).
Key Data :

Parameter Value
Alkylation Agent Thionyl chloride
Urea Catalyst Triphosgene
Reaction Time 8 hours

Challenge : Requires careful handling of toxic reagents (e.g., triphosgene).

Analysis of Starting Material Synthesis

Synthesis of 1-(1-Benzothiophen-3-yl)propan-2-amine

Method A (from):

  • Friedel-Crafts Alkylation : React benzothiophene with propylene oxide in the presence of AlCl₃.
  • Nitration/Reduction : Convert the alcohol to an amine via a Gabriel synthesis or Staudinger reaction.

Yield : 60–68% (over two steps).

Method B (from):

  • Grignard Addition : Treat 3-bromobenzothiophene with isopropylmagnesium bromide, followed by quenching with liquid ammonia.

Yield : 55–62%.

Synthesis of 2-Methoxyethylamine

Gabriel Synthesis (from):

  • React ethylene glycol monomethyl ether with phthalimide under Mitsunobu conditions.
  • Hydrolyze with hydrazine to release the amine.

Yield : 80–85%.

Optimization and Challenges

Critical Parameters

  • Stoichiometry : Excess 2-methoxyethylamine (1.2–1.5 eq) improves urea yield.
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reactivity ().
  • Catalysts : DMAP accelerates carbodiimide-mediated couplings ().

Common Side Reactions

  • Over-Alkylation : Mitigated by using controlled temperatures (0–25°C).
  • Imidazole Byproducts : Removed via aqueous workup or chromatography.

Comparative Data Table

Method Yield (%) Purity (%) Key Advantage
Carbodiimide-Mediated 78–85 >95 High efficiency
CDI Activation 70–75 90–93 Mild conditions
One-Pot Alkylation 65–70 85–88 Fewer isolation steps

Chemical Reactions Analysis

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of urea compounds, including 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that benzothiophene derivatives possess antibacterial and antifungal activities, potentially making them suitable candidates for developing new antibiotics .

Neurological Applications

There is emerging evidence suggesting that compounds with a similar structure may exhibit neuroprotective effects. A study highlighted that modifications in the urea structure could enhance neuroprotective properties against neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the efficacy of this compound was assessed against various cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for conventional chemotherapeutics. The mechanism was attributed to the compound's ability to induce apoptosis through the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage in treated cells .

Case Study 2: Antimicrobial Activity Assessment

A series of experiments were conducted to evaluate the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited substantial inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to existing antibiotics. This suggests potential for further development into a therapeutic agent for bacterial infections .

Mechanism of Action

The mechanism of action of 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The propan-2-yl and methoxyethyl urea groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural Features and Substituent Effects

The table below compares the target compound with structurally related urea derivatives, emphasizing substituent variations and their implications:

Compound Name Substituent 1 Substituent 2 Molecular Formula Key Structural Notes Source
Target Compound 1-Benzothiophen-3-yl propan-2-yl 2-Methoxyethyl C₁₆H₁₈N₂O₂S Benzothiophene enhances π-stacking potential. N/A
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea (Compound 2) 3,5-Bis(trifluoromethyl)phenyl 2-Methoxyethyl C₁₂H₁₂F₆N₂O₂ CF₃ groups increase lipophilicity and stability.
1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea 1-Ethylbenzimidazol-2-yl 2-Methoxyphenyl C₁₇H₁₈N₄O₂ Benzimidazole may confer kinase affinity.
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 2-(1H-Pyrrole-2-carbonyl)phenyl 4-Methoxyphenyl C₁₉H₁₇N₃O₃ Pyrrole carbonyl introduces H-bonding sites.
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 2-Chlorobenzoyl 3-Methoxyphenyl C₁₅H₁₃ClN₂O₂S Thiourea (C=S) alters electronic properties.
Key Observations:

Benzothiophene vs. Aromatic/Heterocyclic Groups : The target compound’s benzothiophene moiety may offer unique π-π interactions compared to phenyl (e.g., Compound 2) or benzimidazole () groups. Sulfur in benzothiophene could also influence redox properties.

Methoxyethyl vs. Methoxyphenyl : The 2-methoxyethyl chain in the target compound and Compound 2 enhances solubility relative to methoxyphenyl substituents (), which are more lipophilic.

Urea vs.

Hypothetical Pharmacological Implications

  • Kinase Inhibition : Benzimidazole-containing ureas () are explored as kinase inhibitors due to heterocycle-protein interactions.
  • Antiparasitic Activity : Ureas with lipophilic substituents (e.g., CF₃ groups in Compound 2) show promise against pathogens like Cryptosporidium parvum. The benzothiophene’s hydrophobicity might enhance membrane permeability.

Biological Activity

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article presents a detailed overview of its biological activity, including mechanisms of action, target receptors, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C_{17}H_{23}N_{2}O_{2}S

The structure features a benzothiophene ring, which is known for its diverse biological activities, linked to a urea moiety that enhances its pharmacological profile.

The primary biological activity of this compound is attributed to its interaction with specific serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that compounds with similar structures can modulate serotonin levels, impacting various physiological functions such as mood regulation and appetite control .

Binding Affinity

Research indicates that the compound exhibits a notable binding affinity towards the 5-HT1A receptor, which is crucial for its antidepressant-like effects. The binding affinity is influenced by the presence of functional groups on the benzothiophene ring and the urea moiety .

Antidepressant Effects

The modulation of serotonin pathways positions this compound as a potential candidate for antidepressant therapy. In vitro studies have demonstrated that compounds similar to this compound can significantly reduce symptoms in animal models of depression .

Anticancer Properties

Preliminary studies suggest that this compound may also exhibit anticancer properties. For instance, derivatives with similar structural motifs have shown antiproliferative activity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

Study Findings
MDPI (2023) Identified significant antiproliferative activity against U937 cells with a derivative showing lower cytotoxicity compared to standard treatments .
ResearchGate (2012) Explored docking studies revealing micromolar affinity towards 5-HT receptors, indicating potential therapeutic effects in mood disorders .
UKY Research (2020) Discussed the role of serotonin receptor modulation in obesity treatment, highlighting similar compounds' effectiveness in reducing food intake and body weight .

Q & A

Q. Basic Research Focus :

  • NMR : ¹H/¹³C NMR can resolve the methoxyethyl group (δ 3.2–3.5 ppm for OCH2 and δ 1.2–1.5 ppm for CH3) and benzothiophene protons (δ 7.3–8.1 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₁₇H₂₀N₂O₂S: 316.12 g/mol) and fragmentation patterns .
    Advanced Research Focus :
  • X-ray Crystallography : Resolves conformational flexibility of the urea linker and π-π stacking interactions in the benzothiophene ring .

How do researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?

Q. Advanced Research Focus :

  • Assay Validation : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition). For example, discrepancies in kinase inhibition may arise from off-target effects; use isoform-specific inhibitors as controls .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxyethyl chain length) to isolate bioactivity contributors. Compare with analogs lacking the benzothiophene group to assess its role .

What strategies are employed to study the compound’s pharmacokinetics and metabolic stability?

Q. Advanced Research Focus :

  • In Vitro Models : Use hepatic microsomes (human/rat) to assess CYP450-mediated metabolism. Monitor demethylation of the methoxyethyl group via LC-MS/MS .
  • Plasma Protein Binding : Equilibrium dialysis reveals >90% binding in human serum, necessitating dosage adjustments for in vivo efficacy studies .

How can researchers identify the primary molecular targets of this compound in disease models?

Q. Advanced Research Focus :

  • Chemoproteomics : Employ activity-based protein profiling (ABPP) with a clickable probe derivative to capture target proteins in cancer cell lysates .
  • Gene Knockdown : CRISPR/Cas9-mediated silencing of candidate targets (e.g., MAPK or PI3K pathways) validates mechanistic contributions to observed phenotypes .

What analytical approaches are used to detect degradation products under varying storage conditions?

Q. Basic Research Focus :

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Use UPLC-PDA to identify hydrolysis products (e.g., free benzothiophene or urea cleavage) .
  • Stability-Indicating Methods : Develop a validated HPLC method with a C18 column (pH 6.8 phosphate buffer/acetonitrile) to quantify degradation ≤2% over 6 months .

How do researchers evaluate the compound’s potential for off-target toxicity in preclinical models?

Q. Advanced Research Focus :

  • ToxScreen™ Assays : Screen against panels of ion channels (hERG), nuclear receptors, and GPCRs to predict cardiotoxicity or endocrine disruption .
  • Zebrafish Models : Assess developmental toxicity (LC₅₀) and organ-specific effects (e.g., hepatotoxicity via liver opacity scoring) .

What computational tools are effective for predicting binding modes with biological targets?

Q. Advanced Research Focus :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., EGFR), prioritizing hydrogen bonds between the urea moiety and kinase hinge regions .
  • MD Simulations (GROMACS) : Analyze stability of ligand-target complexes over 100 ns trajectories; calculate binding free energy with MM-PBSA .

How are discrepancies in solubility data across studies addressed methodologically?

Q. Basic Research Focus :

  • Solvent Screening : Test solubility in DMSO (stock solutions) vs. aqueous buffers (PBS, pH 7.4) with 0.1% Tween-80. Report kinetic vs. equilibrium solubility .
  • Co-Solvency Approaches : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility for in vivo administration .

What strategies mitigate batch-to-batch variability in biological assay results?

Q. Advanced Research Focus :

  • QC Protocols : Implement strict SOPs for synthesis (e.g., reaction time ±5 mins) and characterization (e.g., NMR integration tolerances ≤2%) .
  • Reference Standards : Include a well-characterized batch as an internal control in each assay plate to normalize inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.